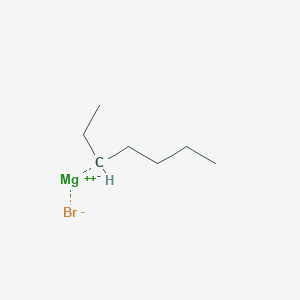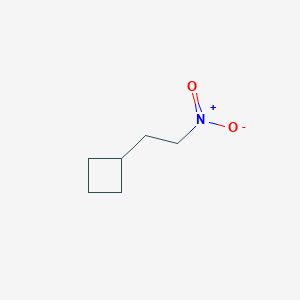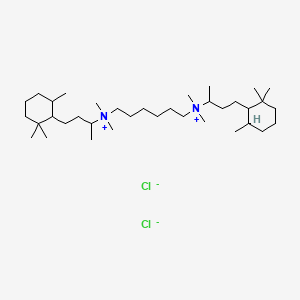
Triclobisonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of triclobisonium chloride involves the quaternization of tertiary amines with alkyl halides. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or acetone. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Triclobisonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of secondary amines.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles. .
Scientific Research Applications
Triclobisonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in studies involving cell membrane interactions and antimicrobial activity.
Medicine: This compound is employed as an antibacterial agent for treating local infections and in formulations for topical applications .
Mechanism of Action
The antibacterial action of triclobisonium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the bacterial cell membrane .
Comparison with Similar Compounds
Triclobisonium chloride is similar to other quaternary ammonium compounds such as:
- Cetylpyridinium chloride
- Laurylpyridinium chloride
- Benzethonium chloride
- Benzalkonium chloride
These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications. This compound is unique due to its specific molecular configuration, which provides distinct advantages in certain applications, such as enhanced stability and efficacy in specific formulations .
Properties
CAS No. |
79-90-3 |
|---|---|
Molecular Formula |
C36H74Cl2N2 |
Molecular Weight |
605.9 g/mol |
IUPAC Name |
6-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C36H74N2.2ClH/c1-29-19-17-25-35(5,6)33(29)23-21-31(3)37(9,10)27-15-13-14-16-28-38(11,12)32(4)22-24-34-30(2)20-18-26-36(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
JMTNOKRGERWNME-UHFFFAOYSA-L |
SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
Key on ui other cas no. |
79-90-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


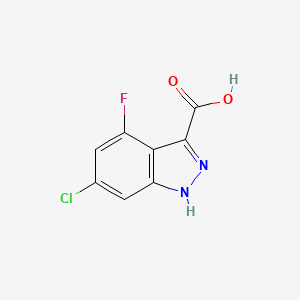
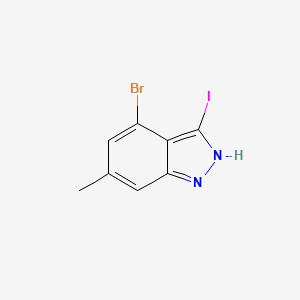

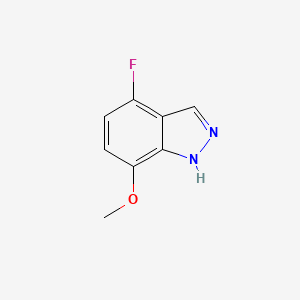
![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)

![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)
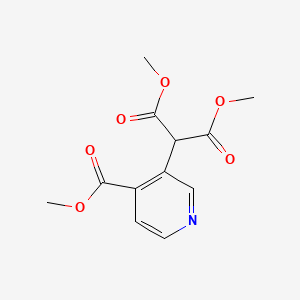
![4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B1614438.png)

